![molecular formula C17H16F5N3O3 B2806108 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide CAS No. 2034232-41-0](/img/structure/B2806108.png)
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide
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Description
The compound contains a difluorocyclohexyl group, an oxadiazole ring, and a trifluoromethoxybenzamide group . The difluorocyclohexyl group is a cyclohexane ring with two fluorine atoms attached . The oxadiazole ring is a heterocyclic compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . The trifluoromethoxybenzamide group consists of a benzene ring attached to an amide group and a trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The difluorocyclohexyl group could impart some degree of three-dimensionality to the molecule, while the oxadiazole ring and the trifluoromethoxybenzamide group could contribute to the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the amide group in the trifluoromethoxybenzamide portion could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and boiling point .Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. Compounds containing oxadiazole rings are of interest in medicinal chemistry due to their wide range of biological activities . Further studies could explore the potential uses of this compound in various fields, including pharmaceuticals and materials science .
properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N3O3/c18-16(19)7-5-10(6-8-16)14-24-13(28-25-14)9-23-15(26)11-3-1-2-4-12(11)27-17(20,21)22/h1-4,10H,5-9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXMSPZPKSDEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3OC(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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